molecular formula C6H6N2O4 B13269884 2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid

2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid

Cat. No.: B13269884
M. Wt: 170.12 g/mol
InChI Key: GLVJAHIZCLEADS-UHFFFAOYSA-N
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Description

2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid is a chemical compound with the molecular formula C6H6N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid typically involves the reaction of pyrimidine derivatives with acetic acid or its derivatives. One common method involves the use of pyrimidine-4,6-dione as a starting material, which undergoes a nucleophilic substitution reaction with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetic acid moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzymes involved in pyrimidine metabolism, thereby affecting cellular processes that rely on these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

2-[(6-oxo-1H-pyrimidin-4-yl)oxy]acetic acid

InChI

InChI=1S/C6H6N2O4/c9-4-1-5(8-3-7-4)12-2-6(10)11/h1,3H,2H2,(H,10,11)(H,7,8,9)

InChI Key

GLVJAHIZCLEADS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CNC1=O)OCC(=O)O

Origin of Product

United States

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